molecular formula C15H12O2 B8168857 1-(4-Ethynylphenoxy)-3-methoxybenzene

1-(4-Ethynylphenoxy)-3-methoxybenzene

Cat. No.: B8168857
M. Wt: 224.25 g/mol
InChI Key: SLOYERUAFFDHMX-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenoxy)-3-methoxybenzene is a diaryl ether derivative featuring a methoxy group at the 3-position of one benzene ring and an ethynylphenoxy group at the 4-position of the other. The ethynyl group (C≡C) introduces linear geometry and π-conjugation, which can enhance electronic properties and reactivity, making it valuable in materials science and pharmaceutical chemistry. Purification typically involves flash chromatography, and structural confirmation employs NMR, FT-IR, and mass spectrometry .

Properties

IUPAC Name

1-ethynyl-4-(3-methoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-3-12-7-9-13(10-8-12)17-15-6-4-5-14(11-15)16-2/h1,4-11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOYERUAFFDHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenoxy)-3-methoxybenzene typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 1-(4-Ethynylphenoxy)-3-methoxybenzene may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenoxy)-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Ethynylphenoxy)-3-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenoxy)-3-methoxybenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethynyl-Substituted Derivatives

1-((4-Chlorophenyl)ethynyl)-3-methoxybenzene (1e)
  • Structure : Ethynyl group linked to a 4-chlorophenyl substituent.
  • Synthesis : Pd(PPh₃)₂Cl₂ and CuI catalyze the coupling of 4-bromochlorobenzene with 3-ethynylanisole in Et₃N .
  • Key Data: Purified via gradient flash chromatography (petroleum ether/EtOAc).
1-(2-Cyclopropylethynyl)-3-methoxybenzene
  • Structure : Ethynyl group bonded to a cyclopropane ring.
  • Synthesis: Not detailed in evidence, but cyclopropane introduces steric strain and unique electronic effects.
  • Key Data : InChIKey and SMILES provided; cyclopropane’s ring strain may increase susceptibility to ring-opening reactions .
  • Comparison : The cyclopropylethynyl group offers distinct reactivity (e.g., strain-driven transformations) compared to aryl-ethynyl groups.

Alkoxy and Alkenyloxy Derivatives

1-(Benzyloxy)-3-methoxybenzene (11a)
  • Structure: Benzyloxy group replaces the ethynylphenoxy moiety.
  • Synthesis: Derived from brominated precursors via nucleophilic substitution (e.g., 3-methoxyphenol with benzyl bromide) .
  • Key Data : Yield 86–93%; characterized by ¹H NMR (e.g., δ 7.58 ppm for aromatic protons) .
  • Comparison : The benzyloxy group is electron-donating, reducing the ring’s electrophilicity compared to ethynyl groups. This affects applications in catalysis or drug design.
1-(hex-5-enyloxy)-3-methoxybenzene (5a)
  • Structure : Alkenyloxy chain (C₆H₁₁O) at the 4-position.
  • Synthesis: Mitsunobu reaction or nucleophilic substitution in THF, purified via column chromatography (98:2 hexanes:EtOAc) .
  • Key Data : ¹H NMR shows vinyl protons at δ 5.8–5.1 ppm; FT-IR confirms C=C stretching at ~1640 cm⁻¹ .
  • Comparison : The alkenyl group enables addition reactions (e.g., hydrohalogenation), contrasting with the ethynyl group’s coupling reactivity.

Halogenated Derivatives

1-(3-Bromopropyl)-3-methoxybenzene
  • Structure : Bromopropyl chain at the 4-position.
  • Synthesis : Alkylation of 3-methoxybenzene with 1,3-dibromopropane; purity ≥95% .
  • Key Data : Molecular formula C₁₀H₁₃BrO; used as an intermediate in Suzuki-Miyaura couplings .
  • Comparison : The bromine atom facilitates nucleophilic substitutions (e.g., SN2), whereas ethynyl groups undergo alkyne-specific reactions (e.g., cycloadditions).
3-Methoxyphenethyl Bromide
  • Structure : Bromoethyl group at the 3-position.
  • Synthesis: Bromination of 3-methoxyphenylethanol using HBr or PBr₃ .
  • Key Data : CAS 6943-97-1; used in Grignard reagent formation .
  • Comparison : The bromoethyl group’s flexibility contrasts with the rigid ethynyl group, impacting molecular conformation and solubility.

Nitro and Vinyl Derivatives

1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene
  • Structure : Nitro-substituted ethenyl group at the 4-position.
  • Synthesis : Wittig or Heck coupling; characterized by ¹H NMR (vinyl protons at δ 7.2–6.8 ppm) .
  • Key Data: E-configuration confirmed via NOESY; nitro group enhances electrophilicity for reduction or cyclization .
  • Comparison : The nitro group’s strong electron-withdrawing effect contrasts with the ethynyl group’s moderate electron-withdrawing nature, influencing redox properties.
1-(2-Nitrostyryl)-3-methoxybenzene
  • Structure : Nitrostyryl substituent.
  • Synthesis : Reductive N-heterocyclization with CO and sulfur yields indoles (85% yield) .
  • Key Data : ¹H NMR shows styrenic protons at δ 8.1–7.3 ppm.

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